molecular formula C24H27NO2 B1389355 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline CAS No. 1040688-59-2

4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline

Cat. No. B1389355
CAS RN: 1040688-59-2
M. Wt: 361.5 g/mol
InChI Key: BDWUTIBSDJZDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline” is an organic compound that contains aniline, benzyl, and butoxy groups . Aniline is a primary amine that consists of a benzene ring attached to an amino group. Benzyl is a substituent or haptic group derived from toluene. Butoxy refers to the functional group -O-(CH2)3-CH3 in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its aniline, benzyl, and butoxy groups. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Aniline, benzyl, and butoxy groups each have different reactivities, which would influence the types of reactions the compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its boiling point, melting point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. Without specific context or application, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its reactivity, stability, and possible uses in various industries .

properties

IUPAC Name

N-[(4-butan-2-yloxyphenyl)methyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-3-19(2)27-24-13-9-20(10-14-24)17-25-22-11-15-23(16-12-22)26-18-21-7-5-4-6-8-21/h4-16,19,25H,3,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWUTIBSDJZDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.